molecular formula C7H8N2O3 B1616560 1,3-Dimethyl-6-formyluracil CAS No. 83174-90-7

1,3-Dimethyl-6-formyluracil

Cat. No.: B1616560
CAS No.: 83174-90-7
M. Wt: 168.15 g/mol
InChI Key: UYXDGQXFKVFXDW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-formyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a formyl group at position 6 of the uracil ring.

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .

Cellular Effects

Some studies suggest that it may have cytotoxic properties against certain cell lines, including HEK293, HepG2, and Jurkat . This suggests that 1,3-Dimethyl-6-formyluracil could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. It is known that it can interact with various biomolecules, potentially leading to changes in cellular function over time .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not yet fully known. It is known that it can interact with various biomolecules, potentially leading to changes in cellular function at different dosages .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that it can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that it can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. It is known that it can interact with various biomolecules, potentially influencing its activity or function at specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-6-formyluracil can be synthesized through various methods. One common approach involves the formylation of 1,3-dimethyluracil. This can be achieved by reacting 1,3-dimethyluracil with formylating agents such as formic acid or formamide under acidic conditions . Another method involves the oxidation of 1,3-dimethyl-6-hydroxymethyluracil using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of formylating agents and reaction conditions can be tailored to achieve efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-formyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: Lacks the formyl group at position 6.

    1,3-Dimethyl-6-hydroxymethyluracil: Contains a hydroxymethyl group instead of a formyl group at position 6.

    1,3-Dimethyl-6-carboxyuracil: Contains a carboxylic acid group at position 6.

Uniqueness

1,3-Dimethyl-6-formyluracil is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The formyl group allows for specific interactions with nucleic acids and enzymes, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1,3-dimethyl-2,6-dioxopyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXDGQXFKVFXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232205
Record name 1,3-Dimethyl-6-formyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83174-90-7
Record name 1,3-Dimethyl-6-formyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083174907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyl-6-formyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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